molecular formula C8H17NO B14363829 N-(2-Methylhexan-2-YL)formamide CAS No. 90393-03-6

N-(2-Methylhexan-2-YL)formamide

Cat. No.: B14363829
CAS No.: 90393-03-6
M. Wt: 143.23 g/mol
InChI Key: SQNFLOHKJCKMNY-UHFFFAOYSA-N
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Description

N-(2-Methylhexan-2-YL)formamide is an organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a formamide group attached to a 2-methylhexan-2-yl group. It is a colorless liquid with various applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylhexan-2-YL)formamide can be achieved through the reaction of 2-methylhexan-2-amine with formic acid or its derivatives. One common method involves the use of formic acid and the corresponding amine under mild heating conditions to form the desired formamide. The reaction can be represented as follows:

2-Methylhexan-2-amine+Formic acidThis compound+Water\text{2-Methylhexan-2-amine} + \text{Formic acid} \rightarrow \text{this compound} + \text{Water} 2-Methylhexan-2-amine+Formic acid→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfonated rice husk ash (RHA-SO3H) has been reported to promote the preparation of formamides efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylhexan-2-YL)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the formamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxylamine (NH2OH) can react with the formamide group.

Major Products Formed

Scientific Research Applications

N-(2-Methylhexan-2-YL)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methylhexan-2-YL)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the activity of enzymes and receptors. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methylhexan-2-YL)formamide is unique due to the presence of the 2-methylhexan-2-yl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with other molecules, making it valuable in specific applications where other formamides may not be suitable.

Properties

90393-03-6

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-(2-methylhexan-2-yl)formamide

InChI

InChI=1S/C8H17NO/c1-4-5-6-8(2,3)9-7-10/h7H,4-6H2,1-3H3,(H,9,10)

InChI Key

SQNFLOHKJCKMNY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)NC=O

Origin of Product

United States

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